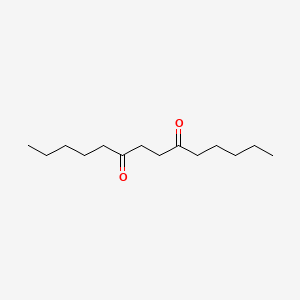![molecular formula C18H17N6O4P B14699871 1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea CAS No. 15041-87-9](/img/structure/B14699871.png)
1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea is a complex organic compound with the molecular formula C18H17N6O4P and a molecular weight of 412.3391 g/mol This compound is known for its unique structure, which includes a phosphoryl group, phenylamino groups, and a nitropyridinyl moiety
Métodos De Preparación
The synthesis of 1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of phenylamine derivatives with phosphoryl chloride to form the bis(phenylamino)phosphoryl intermediate. This intermediate is then reacted with 5-nitropyridin-2-yl isocyanate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or phenylamino groups are replaced by other substituents.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. The nitropyridinyl moiety can undergo redox reactions, affecting cellular processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules .
Comparación Con Compuestos Similares
1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea can be compared with similar compounds such as:
1-[Bis(phenylamino)phosphoryl]-3-(4-nitropyridin-2-yl)urea: Similar structure but with a different position of the nitro group.
1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-3-yl)urea: Similar structure but with a different position of the nitro group on the pyridine ring.
1-[Bis(phenylamino)phosphoryl]-3-(5-aminopyridin-2-yl)urea: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
15041-87-9 |
|---|---|
Fórmula molecular |
C18H17N6O4P |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
1-dianilinophosphoryl-3-(5-nitropyridin-2-yl)urea |
InChI |
InChI=1S/C18H17N6O4P/c25-18(20-17-12-11-16(13-19-17)24(26)27)23-29(28,21-14-7-3-1-4-8-14)22-15-9-5-2-6-10-15/h1-13H,(H4,19,20,21,22,23,25,28) |
Clave InChI |
FWCJIFKGLFSRAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)NC(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
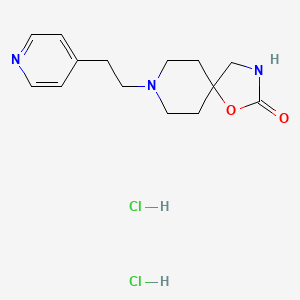
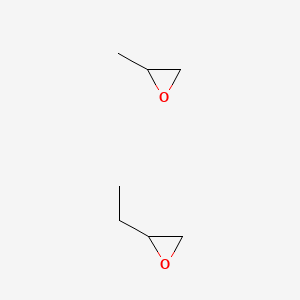

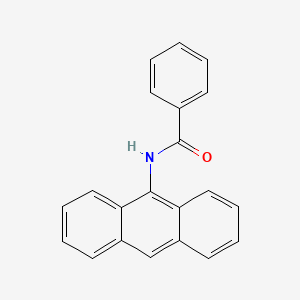

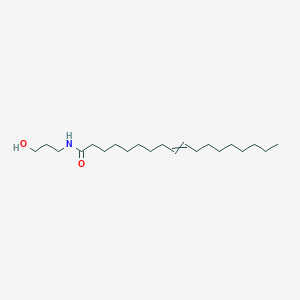
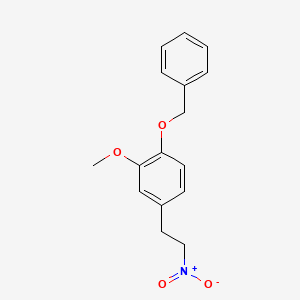
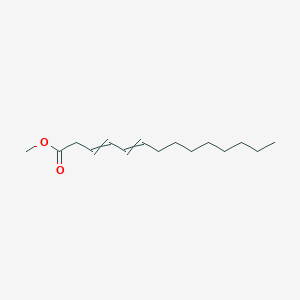
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
